N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide is a synthetic small molecule featuring a benzimidazole core linked to a 3,5-dichlorobenzamide moiety via a phenyl bridge. The benzimidazole ring is a privileged scaffold in medicinal chemistry, known for its versatility in binding to biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-14-9-13(10-15(22)11-14)20(26)23-16-7-5-12(6-8-16)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVSOQLCEZVICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide typically involves the condensation of 4-(1H-benzimidazol-2-yl)aniline with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzamide ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or benzamide moieties.
Substitution: Substituted derivatives where the chloro groups are replaced by nucleophiles.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below highlights key structural and functional differences between the target compound and analogs from the evidence:
Key Observations
Substituent Effects :
- The target compound’s 3,5-dichloro substitution contrasts with sulfamoyl (Compound 7) and trifluoromethyl (Aprepitant) groups. Chlorine offers moderate lipophilicity, while sulfonamides improve solubility, and trifluoromethyl groups enhance metabolic resistance .
- Heterocyclic Cores : Benzimidazole (target) vs. triazolone (Aprepitant) and benzothiazole (Talarozole) influence target selectivity. Benzimidazoles often interact with proteases, whereas triazoles target cytochrome P450 enzymes .
Biological Activity Trends: Compound 7’s elastase inhibition suggests the target compound may also target serine proteases, though its lack of sulfonamide groups might reduce potency . Unlike Aprepitant, the absence of a morpholino ring in the target compound implies a different binding mechanism, possibly excluding NK1 receptor activity .
Physicochemical Properties :
- The target’s LogP (predicted ~3.5) is lower than Aprepitant’s (~4.2 due to CF₃ groups) but higher than Compound 7’s (~2.8 with sulfonamide). This positions it for balanced membrane permeability and solubility .
Research Implications and Limitations
For example:
- Enzyme Assays : Testing against elastase or CYP isoforms could confirm hypothesized activities.
- SAR Studies : Modifying the dichlorobenzamide group to include sulfonamides or fluorinated substituents may optimize potency or solubility.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide?
- Methodology : A multi-step synthesis is typically employed, starting with the coupling of 3,5-dichlorobenzoyl chloride with a benzimidazole-containing aniline derivative. Key steps include:
- Nucleophilic substitution : React 4-aminophenylbenzimidazole with 3,5-dichlorobenzoyl chloride in anhydrous DCM under nitrogen, using triethylamine as a base .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
- Optimization : Reaction temperature (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.1 for amine:acyl chloride) are critical .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Primary methods :
- NMR (¹H, ¹³C, and DEPT-135) to confirm substitution patterns and aromatic proton integration .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode, m/z calculated for C₂₀H₁₂Cl₂N₃O: 396.0354) .
- Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in analogous benzamide structures .
Q. How can researchers assess preliminary biological activity for this compound?
- Screening workflow :
- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Controls : Include reference inhibitors (e.g., imatinib for kinases) and solvent controls (DMSO ≤1%) .
Advanced Research Questions
Q. How to resolve discrepancies between computational binding predictions and experimental bioactivity data?
- Approach :
- Molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., ATP-binding pockets). Compare results with experimental IC₅₀ values .
- Free energy perturbation (FEP) : Quantify binding affinity differences caused by substituent effects (e.g., chlorine vs. methyl groups) .
- Data reconciliation : If computational data conflicts with assays, re-evaluate protonation states (at physiological pH) and solvation effects using MD simulations (NAMD/GROMACS) .
Q. What strategies mitigate unexpected byproducts during large-scale synthesis?
- Root-cause analysis :
- HPLC-MS monitoring : Identify impurities (e.g., di-acylated byproducts from excess acyl chloride) .
- Design of experiments (DoE) : Apply fractional factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) .
- Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to quench excess reagents .
Q. How to design structure-activity relationship (SAR) studies for benzimidazole-benzamide hybrids?
- Systematic modifications :
- Substituent variation : Replace 3,5-dichloro groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Scaffold hopping : Compare activity against thiazole- or oxadiazole-containing analogs .
- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .
Q. What methods improve yield in coupling reactions involving sterically hindered intermediates?
- Techniques :
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) while maintaining >85% yield .
- Ultrasound activation : Enhance mixing and reduce aggregation in heterogeneous reactions .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings of halogenated benzimidazoles .
Data Interpretation & Contradiction Management
Q. How to validate target engagement in cellular models when biochemical assays show weak activity?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to intracellular targets by measuring protein melting point shifts .
- Fluorescence polarization imaging : Track compound localization and target interaction in live cells (e.g., GFP-tagged kinases) .
Addressing inconsistent solubility profiles across different buffer systems
- Method :
- Equilibrium solubility : Measure in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and FaSSIF (fasted-state simulated intestinal fluid) .
- Co-solvent optimization : Use DMSO/PEG 400 mixtures (≤5% DMSO) for in vivo formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
